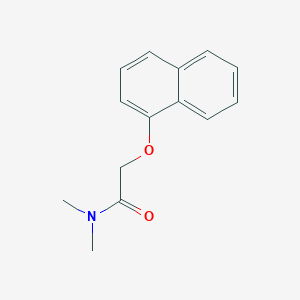
2,5-dimethoxy-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-pyridin-4-ylbenzamide, also known as Dimebon, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It was initially developed as an antihistamine drug, but later studies revealed its potential as a cognitive enhancer and neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of 2,5-dimethoxy-N-pyridin-4-ylbenzamide is not fully understood, but it is believed to involve multiple targets in the brain. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has been shown to enhance the function of several neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It also inhibits the activity of NMDA receptors, which are involved in learning and memory processes. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has also been shown to modulate mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2,5-dimethoxy-N-pyridin-4-ylbenzamide has been shown to improve cognitive function, memory, and learning in animal models of neurological disorders. It has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has been shown to enhance mitochondrial function and reduce mitochondrial damage, which may contribute to its neuroprotective effects. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has also been shown to modulate the expression of several genes involved in neuronal function and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-dimethoxy-N-pyridin-4-ylbenzamide in lab experiments is its ability to improve cognitive function and memory in animal models of neurological disorders. This makes it a useful tool for studying the pathophysiology of these disorders and testing potential therapeutic interventions. 2,5-dimethoxy-N-pyridin-4-ylbenzamide also has neuroprotective effects, which can help to prevent neuronal damage and death in animal models of neurological disorders. However, one of the limitations of using 2,5-dimethoxy-N-pyridin-4-ylbenzamide in lab experiments is its relatively low potency and specificity for its targets in the brain. This can make it difficult to interpret the results of experiments and may limit its usefulness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2,5-dimethoxy-N-pyridin-4-ylbenzamide. One area of focus could be on improving the potency and specificity of the compound for its targets in the brain. This could involve the development of more selective compounds or the use of targeted delivery methods. Another area of focus could be on testing the therapeutic potential of 2,5-dimethoxy-N-pyridin-4-ylbenzamide in clinical trials for various neurological and psychiatric disorders. Finally, future research could focus on understanding the molecular mechanisms underlying the neuroprotective effects of 2,5-dimethoxy-N-pyridin-4-ylbenzamide and identifying new targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-N-pyridin-4-ylbenzamide involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to obtain 2,5-dimethoxy-N-pyridin-4-ylbenzamide. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
Applications De Recherche Scientifique
2,5-dimethoxy-N-pyridin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-3-4-13(19-2)12(9-11)14(17)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAUFUZDGVFNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-pyridin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)






